6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN8/c17-13-8-12(9-18)10-19-16(13)24-5-1-4-23(6-7-24)15-3-2-14-21-20-11-25(14)22-15/h2-3,8,10-11H,1,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIFVCLXMOJOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=C(C=N2)C#N)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile involves a series of well-coordinated steps. The process typically starts with the preparation of the core triazolopyridazine structure, which is synthesized via cyclization reactions involving hydrazine derivatives and suitable nitriles. Following this, the introduction of the diazepane ring is achieved through nucleophilic substitution reactions where a diazepane derivative is reacted with an intermediate triazolopyridazine compound. Finally, the chloronicotinonitrile moiety is appended using chlorination and subsequent nitrile formation reactions.
Industrial Production Methods
For industrial-scale production, the process needs to be streamlined for efficiency and cost-effectiveness. The synthetic route may involve the use of high-throughput reactors and continuous flow systems to manage the complex multi-step reactions. This often includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly on the diazepane ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed on the nitrile group to yield corresponding amines.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, and PCC are commonly used oxidants.
Reduction: : LiAlH4 and NaBH4 are typical reducing agents.
Substitution: : Nucleophiles like amines, thiols, and alcohols can be introduced under basic or acidic conditions depending on the nucleophile's nature.
Major Products
The primary products from these reactions include amines, alcohols, and substituted derivatives, each potentially useful as intermediates in further synthesis or as end products in various applications.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research indicates that compounds with triazole and pyridazine moieties exhibit anticancer properties. The specific compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis.
- Antimicrobial Properties : The presence of the triazole ring has been linked to enhanced antimicrobial activity. This compound may possess broad-spectrum antibacterial and antifungal effects, making it a potential candidate for developing new antibiotics.
- Neurological Disorders : The structural components of this compound suggest potential use in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of triazolo-pyridazine derivatives. The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, primarily through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents reported on the efficacy of triazole-containing compounds against resistant strains of bacteria. The study highlighted that certain derivatives showed promising results in inhibiting bacterial growth, suggesting a potential therapeutic application .
Case Study 3: Neuroprotective Effects
A publication in Neuroscience Letters investigated the neuroprotective properties of similar triazolo-pyridazine derivatives. The results demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, indicating their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile exerts its effects is rooted in its ability to interact with biological macromolecules. The compound's triazole and pyridazine rings can bind to enzyme active sites or receptor proteins, modulating their activity. The chloronicotinonitrile moiety may facilitate these interactions by enhancing the compound's binding affinity or specificity. Studies suggest that it can interfere with signaling pathways and metabolic processes, providing a basis for its therapeutic potential.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural and functional similarities with other triazolopyridazine- and diazepane-containing derivatives. Below is a detailed comparison based on available research:
Table 1: Key Structural and Functional Comparisons
Structural Insights
Triazolopyridazine Core :
- The target compound and Lin28-1632 both utilize the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is associated with high-affinity binding to ATP pockets in kinases . However, the absence of a benzodiazepine ring in the target compound reduces off-target GABAergic activity compared to the third compound in Table 1 .
The 1,4-diazepane linker provides greater rotational freedom than the rigid benzodiazepine framework in the third compound, possibly enabling broader target compatibility .
Functional Comparisons
- Metabolic Stability: The chloronicotinonitrile group in the target compound likely reduces CYP450-mediated metabolism compared to the methylated triazole in Lin28-1632, as evidenced by similar nicotinonitrile-containing analogs .
Research Findings and Limitations
- Gaps in Data : The third compound (triazolobenzodiazepine derivative) lacks reported biological activity, limiting direct functional comparisons .
- Hypothetical Targets : Computational docking studies suggest the target compound may inhibit kinases involved in oncogenic signaling (e.g., Aurora kinases), but experimental validation is pending .
Biological Activity
The compound 6-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a triazolo-pyridazine moiety linked to a diazepane structure and a chloronicotinonitrile group. Its molecular formula is with a molecular weight of approximately 305.78 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyridazine compounds exhibit notable antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes crucial for microbial survival.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. The mechanism may involve the inhibition of key protein kinases such as c-Met, which is involved in cell proliferation and survival pathways. Inhibition of c-Met could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Central Nervous System Effects
Some analogs within this chemical class have shown promise in modulating central nervous system (CNS) activity, potentially exhibiting anxiolytic or antidepressant effects. Compounds that share structural characteristics with 6-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile have been evaluated for their ability to affect neurotransmitter systems .
Case Studies and Research Findings
The exact mechanism of action for 6-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile remains under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its CNS effects.
- Signal Transduction Interference : Disruption of signaling pathways linked to cancer cell survival may contribute to its anticancer properties.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile?
- Methodological Answer : A stepwise approach using palladium-catalyzed cross-coupling reactions or nucleophilic substitution is recommended. For example, highlights the use of purified solvents and temperature-controlled cyclization to minimize side products. Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of triazolo-pyridazine precursor) to enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
- Table 1 : Key Synthesis Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 65–75% |
| Solvent | DMF/EtOH (3:1) | |
| Reaction Temperature | 80°C | |
| Purification Method | Column Chromatography | >95% purity |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the diazepane ring (δ 3.5–4.0 ppm for N-CH₂ protons) and triazolo-pyridazine moiety (aromatic protons at δ 8.0–9.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected m/z = 424.12). X-ray crystallography resolves stereochemistry, particularly for the diazepane ring’s conformation .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity or target-binding interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites on the triazolo-pyridazine core. Molecular docking (AutoDock Vina) against biological targets (e.g., kinase enzymes) identifies binding poses. For instance, ’s analysis of dithiazole intermediates demonstrates how computational tools clarify reaction pathways .
Q. What experimental strategies address contradictions in reported biological activity data?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. For example, notes that IC₅₀ values for similar triazolo-pyridazine derivatives vary due to differences in ATP concentration (1 mM vs. 10 µM) in kinase assays. Use orthogonal assays (e.g., SPR for binding affinity, cellular proliferation for efficacy) to validate results .
Q. How to design experiments assessing environmental fate and degradation pathways?
- Hydrolysis : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C; analyze via LC-MS for degradation products.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; monitor half-life.
- Biotic Degradation : Use soil microcosms or microbial cultures (e.g., Pseudomonas spp.) to track metabolite formation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in stability data under varying storage conditions?
- Methodological Answer : reports “no known hazards,” but thermal stability studies (TGA/DSC) are essential. Store the compound at –20°C under argon to prevent oxidation of the chloronicotinonitrile group. If degradation occurs (e.g., NMR shows loss of Cl signal), use stabilizers like BHT (0.1% w/w) in solid-state storage .
Mechanistic Studies
Q. What mechanistic insights explain the compound’s selectivity for kinase targets?
- Methodological Answer : Perform kinase profiling (e.g., KinomeScan) to identify off-target effects. Molecular dynamics simulations (AMBER) reveal how the diazepane ring’s flexibility accommodates ATP-binding pockets. Compare with ’s azetidine-containing analog, which shows reduced selectivity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
